[1,4'-Bipiperidin]-2-one
Overview
Description
[1,4’-Bipiperidin]-2-one: is a heterocyclic organic compound that features a piperidine ring fused to another piperidine ring through a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the piperidine rings.
Reductive Amination: Another method involves the reductive amination of a diketone with an amine. This process often employs reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of [1,4’-Bipiperidin]-2-one often involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,4’-Bipiperidin]-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form different reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: [1,4’-Bipiperidin]-2-one can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: [1,4’-Bipiperidin]-2-one is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: This compound is employed in the synthesis of novel materials with unique electronic and mechanical properties.
Biology:
Enzyme Inhibition: [1,4’-Bipiperidin]-2-one derivatives are studied for their potential as enzyme inhibitors, which can be used to modulate biological pathways.
Medicine:
Drug Development: This compound is investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Polymer Production: [1,4’-Bipiperidin]-2-one is used in the production of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, as an enzyme inhibitor, [1,4’-Bipiperidin]-2-one can bind to the active site of an enzyme, preventing its normal function and thereby altering the biochemical pathway it regulates.
Comparison with Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Piperazine: A related compound with two nitrogen atoms in a six-membered ring.
Morpholine: A compound with an oxygen atom in a six-membered ring.
Uniqueness:
Structural Complexity: [1,4’-Bipiperidin]-2-one has a more complex structure compared to its analogs, which can lead to unique chemical and biological properties.
Functional Versatility: The presence of two piperidine rings allows for a greater range of chemical modifications and applications.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOUOJEQGSCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618698 | |
Record name | [1,4'-Bipiperidin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159874-26-7 | |
Record name | [1,4'-Bipiperidin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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